molecular formula C16H14N6 B4839193 4-(1H-imidazol-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine

4-(1H-imidazol-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B4839193
M. Wt: 290.32 g/mol
InChI Key: MKAPZXAXLZITQM-UHFFFAOYSA-N
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Description

4-(1H-imidazol-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with an imidazole and a 4-methylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-imidazol-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidine core. This can be achieved through a cyclization reaction involving appropriate precursors such as pyrazolone derivatives and amidines. The imidazole group is then introduced through nucleophilic substitution reactions, and the 4-methylbenzyl group is added via a Friedel-Crafts alkylation reaction.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-(1H-imidazol-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine exerts its effects involves interaction with specific molecular targets and pathways. The imidazole and pyrazolo[3,4-d]pyrimidine moieties can bind to enzymes or receptors, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

  • Imidazole derivatives: Compounds containing the imidazole ring, such as 1-methylimidazole and 2-phenylimidazole.

  • Pyrazolo[3,4-d]pyrimidine derivatives: Compounds with similar heterocyclic structures, such as allopurinol and ribavirin.

Uniqueness: 4-(1H-imidazol-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

4-imidazol-1-yl-1-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6/c1-12-2-4-13(5-3-12)9-22-16-14(8-20-22)15(18-10-19-16)21-7-6-17-11-21/h2-8,10-11H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKAPZXAXLZITQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C=N2)C(=NC=N3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(1H-imidazol-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine
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4-(1H-imidazol-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine
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4-(1H-imidazol-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine
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4-(1H-imidazol-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine
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4-(1H-imidazol-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 6
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4-(1H-imidazol-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine

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